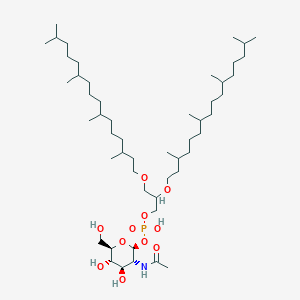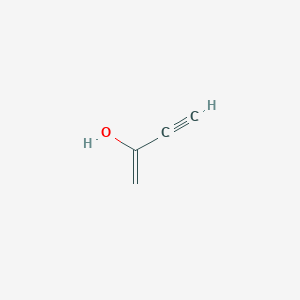
Ethyl cyclohexa-2,4-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cyclohexa-2,4-diene-1-carboxylate, also known as ethyl 2,4-cyclohexadiene-1-carboxylate, is a chemical compound with the molecular formula C10H12O2. It is commonly used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of Ethyl cyclohexa-2,4-diene-1-carboxylate cyclohexa-2,4-diene-1-carboxylate is not fully understood. However, it is believed to act as a dienophile in the Diels-Alder reaction. It may also act as a nucleophile in certain chemical reactions.
Effets Biochimiques Et Physiologiques
Ethyl cyclohexa-2,4-diene-1-carboxylate has no known biochemical or physiological effects on humans. However, it may have toxic effects if ingested or inhaled in large quantities.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl cyclohexa-2,4-diene-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, it has several limitations. It may be toxic if ingested or inhaled in large quantities. Additionally, it may react with other chemicals in the laboratory, leading to unwanted side reactions.
Orientations Futures
There are several future directions for the use of Ethyl cyclohexa-2,4-diene-1-carboxylate cyclohexa-2,4-diene-1-carboxylate in scientific research. One direction is the development of new drugs and pharmaceuticals using this compound as a building block. Another direction is the study of its chemical and physical properties, which may lead to the development of new materials and technologies. Additionally, it may be used in the development of new chemical reactions and mechanisms.
Méthodes De Synthèse
Ethyl cyclohexa-2,4-diene-1-carboxylate can be synthesized using various methods. One of the most common methods is the Diels-Alder reaction, which involves the reaction of cyclohexadiene with Ethyl cyclohexa-2,4-diene-1-carboxylate acrylate in the presence of a catalyst. Another method involves the reaction of cyclohexadiene with Ethyl cyclohexa-2,4-diene-1-carboxylate vinyl ketone in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
Ethyl cyclohexa-2,4-diene-1-carboxylate has various applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It is also used in the development of new drugs and pharmaceuticals. Additionally, it is used in the study of chemical reactions and mechanisms.
Propriétés
Numéro CAS |
102653-27-0 |
|---|---|
Nom du produit |
Ethyl cyclohexa-2,4-diene-1-carboxylate |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
ethyl cyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-6,8H,2,7H2,1H3 |
Clé InChI |
VPUMROAOIHYSPB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC=CC=C1 |
SMILES canonique |
CCOC(=O)C1CC=CC=C1 |
Synonymes |
2,4-Cyclohexadiene-1-carboxylicacid,ethylester(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)




![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)





